![molecular formula C11H13NO2 B094673 Ephedroxane CAS No. 16251-46-0](/img/structure/B94673.png)
Ephedroxane
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Overview
Description
Ephedroxane is a chemical compound with the molecular formula C11H13NO2 . It is also known by other names such as (4S,5R)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one .
Synthesis Analysis
Ephedroxane is related to Ephedrine, which is an adrenergic amine present in many kinds of pharmaceutical preparations . Ephedrine is obtained by synthesis or from natural sources . The commercial production of Ephedrine can occur by a chemical synthesis that has been developed to obtain racemic mixtures of Ephedrine .Molecular Structure Analysis
The molecular structure of Ephedroxane consists of 11 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Ephedroxane is related to Ephedra, which contains more than 100 compounds, including alkaloids, flavonoids, tannins, sugars, and organic phenolic acids . Ephedra has a wide range of pharmacological effects on the central nervous system, cardiovascular system, and smooth muscle .Physical And Chemical Properties Analysis
Ephedroxane has an average mass of 191.226 Da and a monoisotopic mass of 191.094635 Da .Scientific Research Applications
Anti-inflammatory Actions
Ephedroxane, along with similar alkaloids, has been studied for its anti-inflammatory properties. Research demonstrates its capability to inhibit hind-paw edema in mice, indicating potent anti-inflammatory activity at the early exudative stage of inflammation. These findings suggest that ephedroxane could have therapeutic applications in conditions characterized by inflammation (Kasahara et al., 1985).
Pharmacological Effects
Ephedroxane has been observed to exert inhibitory actions on the central nervous system, differentiating it from related compounds like ephedrine. Its effects on the autonomic nervous system and in antihistamine and antibarium activities have been explored, indicating potential diverse pharmacological applications (Hikino et al., 1985).
Anticancer and Antioxidant Potential
Ephedra aphylla, containing compounds including ephedroxane, has shown promise in anticancer research. Studies indicate significant antiproliferative activity against certain cancer cell lines and antioxidant potentials, suggesting possible use in cancer treatment and prevention of oxidative stress-related diseases (Al-Awaida et al., 2018).
Future Directions
properties
CAS RN |
16251-46-0 |
---|---|
Product Name |
Ephedroxane |
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-/m0/s1 |
InChI Key |
MNYARIILPGRTQL-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)N1C)C2=CC=CC=C2 |
SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
Other CAS RN |
16251-46-0 |
synonyms |
ephedroxane ephedroxane, (4R-cis)-isomer ephedroxane, (4R-trans)-isomer ephedroxane, (4S-trans)-isomer ephedroxane, (cis-(+-))-isomer ephedroxane, (trans-(+-))-isomer pseudoephedroxane |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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